molecular formula C17H20FN3O3S B11492152 ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate

ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate

Cat. No.: B11492152
M. Wt: 365.4 g/mol
InChI Key: LOLWHZDOPBQFPK-UHFFFAOYSA-N
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Description

Ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving an appropriate precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield various reduced derivatives.

Scientific Research Applications

Ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: This compound features a similar piperidine ring and fluorophenyl group but lacks the oxadiazole ring.

    Methyl piperidine-4-carboxylate: This compound has a similar piperidine ring but lacks the fluorophenyl and oxadiazole groups.

Uniqueness

Ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H20FN3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 1-[[5-(4-fluorophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H20FN3O3S/c1-2-23-16(22)13-7-9-20(10-8-13)11-21-17(25)24-15(19-21)12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3

InChI Key

LOLWHZDOPBQFPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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